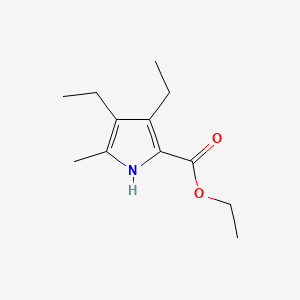

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

Description

Properties

IUPAC Name |

ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-5-9-8(4)13-11(10(9)6-2)12(14)15-7-3/h13H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXAABSBFWADBRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC(=C1CC)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343587 | |

| Record name | Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16200-50-3 | |

| Record name | Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

Introduction

This compound is a highly substituted pyrrole derivative that serves as a cornerstone in synthetic organic chemistry. Its unique arrangement of electron-donating alkyl groups and an electron-withdrawing ethoxycarbonyl group on the pyrrole core imparts a nuanced reactivity profile, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development and material science. Its utility spans from being a foundational building block for pharmaceuticals to a component in advanced materials.[1][2]

Physicochemical and Spectroscopic Profile

The precise identification and characterization of this compound are fundamental for its application in synthesis. Its physical properties are well-defined, and its spectroscopic data provides a unique fingerprint for structural confirmation.

Core Chemical Properties

The key physical and chemical identifiers for this compound are summarized below. It typically presents as a white to light yellow crystalline solid with a melting point in the range of 75-78 °C.[1][3]

| Property | Value | Reference(s) |

| IUPAC Name | ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | [4] |

| Synonyms | 3,4-Diethyl-5-methyl-2-pyrrolecarboxylic acid ethyl ester | [1][3] |

| CAS Number | 16200-50-3 | [1][5] |

| Molecular Formula | C₁₂H₁₉NO₂ | [1][4][6] |

| Molecular Weight | 209.29 g/mol | [1][4] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Melting Point | 75 - 78 °C | [1][5] |

| Purity | ≥ 96% (GC) | [1][3] |

Spectroscopic Analysis

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each functional group. Key expected resonances include a broad singlet for the N-H proton, signals for the aromatic pyrrole proton, and characteristic quartets and triplets for the ethyl groups, alongside a singlet for the methyl group.

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the presence of the carbonyl carbon from the ester, the aromatic carbons of the pyrrole ring, and the aliphatic carbons of the ethyl and methyl substituents.[4][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a prominent absorption band for the N-H stretch, a strong carbonyl (C=O) stretch from the ester group, and various C-H and C-N stretching and bending vibrations.[7]

-

Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak corresponding to its molecular weight (209.29), confirming the compound's identity.

Synthesis and Manufacturing

The construction of the polysubstituted pyrrole ring is most effectively achieved through classical condensation reactions, with the Knorr pyrrole synthesis being a primary and historically significant method.[8]

Knorr Pyrrole Synthesis

The Knorr synthesis involves the condensation of an α-amino-β-ketoester with a β-ketoester.[8] Due to the inherent instability and tendency for self-condensation of α-amino ketones, they are typically generated in situ.[8] The process commences with the nitrosation of a β-ketoester, followed by reduction of the resulting oxime to the amine using a reducing agent like zinc dust in acetic acid.[8][9][10] This amine then immediately reacts with a second equivalent of a β-ketoester to form the pyrrole ring.

The following workflow illustrates the key steps in a typical Knorr synthesis adaptable for producing substituted pyrroles like the target compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the electron-rich nature of the pyrrole ring, modulated by its substituents.

-

Pyrrole Ring Aromaticity: The nitrogen's lone pair of electrons participates in the aromatic sextet, rendering the carbon atoms of the ring electron-rich and susceptible to electrophilic attack. However, this high electron density also makes the ring prone to oxidation and polymerization, especially in the presence of air, light, or strong acids.[11]

-

Influence of Substituents:

-

Alkyl Groups (C3, C4, C5): The methyl and diethyl groups are electron-donating, further increasing the electron density and nucleophilicity of the pyrrole ring.

-

Ethoxycarbonyl Group (C2): The ester group at the C2 position is strongly electron-withdrawing. This deactivates the ring towards electrophilic substitution and directs incoming electrophiles away from the adjacent positions. It also provides a synthetic handle for further transformations such as hydrolysis, reduction, or amidation.

-

The diagram below outlines the interplay of these electronic effects on the molecule's reactivity.

Applications in Research and Development

This pyrrole derivative is not merely a laboratory curiosity but a pivotal intermediate in several high-value applications.

-

Pharmaceutical Development: It serves as a versatile scaffold for the synthesis of bioactive molecules. Its structure is a key component in the development of novel anti-inflammatory and analgesic agents.[1][2]

-

Organic Synthesis: As a functionalized building block, it enables chemists to construct complex heterocyclic systems, explore novel reaction pathways, and synthesize porphyrins and related macrocycles.[1][12]

-

Material Science: The compound is utilized in the formulation of advanced materials, contributing to polymers and coatings with enhanced durability and resistance properties.[1][2]

-

Agrochemicals: It finds use in the development of effective pesticides and herbicides, contributing to crop protection and yield improvement.[1][2]

Safe Handling, Storage, and Stability

Due to its chemical nature, proper handling and storage are critical to maintain the integrity and purity of this compound.

-

Stability: The compound is known to be sensitive to air and light.[11] The electron-rich pyrrole ring is susceptible to gradual oxidation and polymerization upon exposure, often leading to discoloration and the formation of impurities.

-

Storage Conditions: To mitigate degradation, it should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, opaque container. The recommended storage temperature is room temperature, away from direct light and heat sources.[1]

-

Safety Precautions: The compound is classified as a skin and eye irritant and may cause respiratory irritation.[3][4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound of significant synthetic value, bridging fundamental organic chemistry with applied sciences. Its well-defined physicochemical properties, coupled with a rich and tunable reactivity, establish it as an indispensable tool for researchers in pharmaceuticals, materials, and agrochemicals. A thorough understanding of its synthesis, handling requirements, and chemical behavior is paramount to leveraging its full potential in innovation and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]

- 3. This compound | 16200-50-3 | TCI Deutschland GmbH [tcichemicals.com]

- 4. This compound | C12H19NO2 | CID 590710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. pschemicals.com [pschemicals.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 9. echemi.com [echemi.com]

- 10. youtube.com [youtube.com]

- 11. benchchem.com [benchchem.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole (CAS No. 16200-50-3)

Foreword

This technical guide provides a comprehensive overview of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole, a key heterocyclic compound with significant applications in pharmaceutical development and organic synthesis. As a substituted pyrrole, its unique structural characteristics make it a valuable intermediate for the creation of more complex, biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, applications, and safety protocols.

Compound Profile and Physicochemical Properties

This compound, also known as Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate, is a specialized organic compound belonging to the pyrrole family.[1] The strategic placement of ethyl and methyl groups, along with an ethoxycarbonyl group, significantly influences its chemical reactivity and utility in synthetic chemistry.[1]

The molecular structure is as follows:

Caption: Molecular Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below:

| Property | Value | Reference |

| CAS Number | 16200-50-3 | [2][3][4] |

| Molecular Formula | C₁₂H₁₉NO₂ | [2][3][4][5] |

| Molecular Weight | 209.29 g/mol | [2][3][5] |

| Appearance | White to almost white crystalline powder | [2] |

| Melting Point | 75.0 to 78.0 °C | [1][2] |

| Boiling Point | 329.6 °C at 760 mmHg | [1] |

| Density | 1.025 g/cm³ | [1] |

| Flash Point | 153.2 °C | [1] |

| Refractive Index | 1.509 | [1] |

| LogP | 2.62460 | [1] |

| Purity | ≥ 96% (GC) | [2] |

Synthesis and Mechanism

The synthesis of substituted pyrroles is a cornerstone of heterocyclic chemistry, with the Knorr pyrrole synthesis being a widely utilized and classical method.[6][7] This reaction involves the condensation of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group.[6]

Knorr Pyrrole Synthesis Mechanism

The mechanism for the Knorr synthesis proceeds through several key steps:

-

Condensation: The α-aminoketone and the β-ketoester undergo a condensation reaction to form an imine.

-

Tautomerization: The imine then tautomerizes to an enamine.

-

Cyclization: The enamine undergoes an intramolecular cyclization.

-

Dehydration: A molecule of water is eliminated to form the aromatic pyrrole ring.[7]

The reaction is typically catalyzed by zinc dust and acetic acid and can proceed at room temperature.[6] The α-aminoketones are often generated in situ from the corresponding oxime to prevent self-condensation.[6]

Caption: Generalized workflow of the Knorr Pyrrole Synthesis.

Experimental Protocol: A Representative Synthesis

While the precise industrial synthesis of this compound is proprietary, a representative laboratory-scale synthesis can be conceptualized based on the principles of the Knorr synthesis.

Materials:

-

Ethyl 2-amino-3-oxopentanoate (or its precursor oxime)

-

3-Ethyl-2,4-pentanedione

-

Zinc dust

-

Glacial acetic acid

-

Diethyl ether

-

10% Hydrochloric acid

-

Magnesium sulfate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-Ethyl-2,4-pentanedione in glacial acetic acid.

-

In Situ Amine Formation: If starting from the oxime of ethyl 2-amino-3-oxopentanoate, gradually add the oxime solution and zinc dust to the stirred solution of the dione in acetic acid. The reaction is exothermic and may require external cooling to maintain a controlled temperature.[6]

-

Reaction Progression: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, pour the mixture into a beaker containing ice water.

-

Extraction: Transfer the biphasic mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Washing: Combine the organic layers and wash with 10% hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude ethyl 3,4-diethyl-5-methylpyrrole-2-carboxylate can be further purified by recrystallization or column chromatography.

Applications in Research and Development

This compound is a versatile building block in several areas of chemical and pharmaceutical research.

-

Pharmaceutical Development: This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals.[2][8] It is particularly valuable in the development of novel anti-inflammatory and analgesic agents.[2][8] The pyrrole scaffold is a common feature in many biologically active molecules.

-

Organic Synthesis: In organic synthesis, it is employed as a versatile building block for constructing more complex molecules.[2][8] Its structure allows for regioselective functionalization, enabling chemists to create tailored molecules for specific applications.[1] It is also used in the synthesis of porphyrins and bile pigments.[9]

-

Material Science: The compound finds use in the formulation of advanced materials, including polymers and coatings, where it can enhance properties such as durability and environmental resistance.[2][8]

-

Agricultural Chemistry: It has applications in the development of agrochemicals, contributing to the formulation of effective pesticides and herbicides.[2]

-

Catalysis Research: This chemical is studied for its potential to improve reaction efficiencies and selectivities in various catalytic processes.[2]

Spectroscopic Profile

Spectroscopic analysis is essential for the characterization and quality control of this compound.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum would show characteristic signals for the ethyl groups (triplets and quartets), the methyl group (a singlet), the ethoxy group of the ester (a triplet and a quartet), and the N-H proton of the pyrrole ring (a broad singlet). |

| ¹³C NMR | The carbon NMR spectrum provides signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[10] |

| Infrared (IR) Spectroscopy | The IR spectrum would exhibit characteristic absorption bands for the N-H stretch of the pyrrole ring, C-H stretches of the alkyl groups, and a strong C=O stretch from the ester group. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of alkyl and ester fragments. |

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification:

-

Skin Irritation: Causes skin irritation (H315).[5]

-

Eye Irritation: Causes serious eye irritation (H319).[5]

-

Respiratory Irritation: May cause respiratory irritation (H335).[5]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11]

-

Ventilation: Use only outdoors or in a well-ventilated area.[11]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash skin thoroughly after handling.[11]

First Aid:

-

If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[11]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]

-

If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]

Conclusion

This compound is a compound of significant interest due to its versatile applications as a synthetic intermediate. Its well-defined structure and reactivity make it an invaluable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in advancing scientific research and development.

References

- Cas no 16200-50-3 (ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate). (n.d.). Kuujia.com.

- This compound. (n.d.). Chem-Impex.

- This compound. (n.d.). [Source not specified].

- 16200-50-3 | CAS DataBase. (n.d.). ChemicalBook.

- Ethyl 3,4-diethyl-5-methyl-2-pyrrolecarboxylate. (n.d.). SpectraBase.

- This compound | 16200-50-3. (n.d.). [Source not specified].

- This compound | C12H19NO2 | CID 590710. (n.d.). PubChem.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Knorr pyrrole synthesis. (n.d.). Wikipedia.

- PYR-0503|CAS 16200-50-3. (n.d.). DC Chemicals.

- Everything Needed to Know: Knorr Synthesis of Pyrrole. (2022, June 1). Echemi.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Knorr Pyrrole Synthesis. (n.d.). [Source not specified].

- 16200-50-3 CAS MSDS (this compound). (n.d.). [Source not specified].

- Spectroscopic and Synthetic Profile of 3,4-Diethylpyrrole: A Technical Guide. (n.d.). Benchchem.

- This compound 16200-50-3. (n.d.). TCI EUROPE N.V..

- This compound | CAS 16200-50-3. (n.d.). SCBT.

- This compound. (n.d.). ChemBK.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- Organic Syntheses Procedure. (n.d.). [Source not specified].

- Product information, this compound. (n.d.). P&S Chemicals.

- This compound. (n.d.). CymitQuimica.

- Diethyl pyrrole-2,5-dicarboxylate. (n.d.). MDPI.

Sources

- 1. 16200-50-3(ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate) | Kuujia.com [kuujia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. pschemicals.com [pschemicals.com]

- 5. This compound | C12H19NO2 | CID 590710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 7. echemi.com [echemi.com]

- 8. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]

- 9. dcchemicals.com [dcchemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole: Synthesis, Structure, and Applications

Introduction

The pyrrole nucleus is a foundational scaffold in medicinal chemistry and materials science, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Among the vast library of pyrrole derivatives, 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole (IUPAC: ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate) stands out as a versatile and highly functionalized building block. Its unique substitution pattern, featuring diethyl groups at the 3 and 4 positions, a methyl group at position 5, and an ethoxycarbonyl group at position 2, provides a rich platform for further chemical modification.

This technical guide offers an in-depth exploration of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental physicochemical properties, dissect its synthetic pathways with a focus on mechanistic causality, provide robust protocols for its characterization, and discuss its significant applications as a key intermediate in the development of novel therapeutics and advanced materials.[3]

Molecular and Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature.[3] Its core properties are essential for its handling, reaction design, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate | PubChem[4] |

| CAS Number | 16200-50-3 | Chem-Impex, SCBT[3] |

| Molecular Formula | C₁₂H₁₉NO₂ | PubChem[4] |

| Molecular Weight | 209.29 g/mol | SCBT[5] |

| Melting Point | 75 - 78 °C | Chem-Impex, TCI |

| Appearance | White to almost white crystalline powder | Chem-Impex[3] |

Synthesis of Substituted Pyrroles: The Paal-Knorr Condensation

The construction of the polysubstituted pyrrole ring is most effectively achieved through classic condensation reactions. Among these, the Paal-Knorr pyrrole synthesis is a premier and widely adopted method, involving the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6][7]

Rationale for Synthetic Route

The Paal-Knorr synthesis is exceptionally well-suited for generating highly substituted pyrroles due to its operational simplicity and the accessibility of 1,4-dicarbonyl precursors.[8] The reaction proceeds efficiently under neutral or weakly acidic conditions, which helps to avoid the formation of furan byproducts that can dominate at lower pH (pH < 3).[6] The use of a weak acid catalyst, such as acetic acid, accelerates the key cyclization step without promoting unwanted side reactions.[6]

Reaction Mechanism

The mechanism of the Paal-Knorr synthesis has been a subject of detailed investigation. The currently accepted pathway involves the formation of a hemiaminal intermediate, which then undergoes a rate-determining cyclization followed by dehydration.[7][8][9]

-

Hemiaminal Formation: The reaction initiates with the nucleophilic attack of the amine (e.g., ammonia) on one of the carbonyl groups of the 1,4-dicarbonyl compound. This step is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.

-

Cyclization (Rate-Determining Step): The hydroxyl group of the newly formed hemiaminal attacks the second carbonyl group in an intramolecular fashion. This ring-closing step is the slowest step in the sequence and leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[7]

-

Dehydration: The cyclic intermediate readily undergoes dehydration, eliminating two molecules of water to form the stable, aromatic pyrrole ring.[7][10]

Caption: Paal-Knorr synthesis mechanism for substituted pyrroles.

Experimental Protocol: Generalized Paal-Knorr Synthesis

This protocol describes a generalized procedure for synthesizing a substituted pyrrole. Note: This is a representative method and may require optimization for specific substrates.

Materials and Equipment:

-

1,4-dicarbonyl precursor

-

Ammonium acetate or a primary amine

-

Glacial acetic acid (catalyst and solvent)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hot plate

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders

-

Diethyl ether or ethyl acetate (extraction solvent)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate (drying agent)

-

Silica gel for column chromatography or ethanol for recrystallization

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,4-dicarbonyl compound (1.0 eq) and glacial acetic acid (5-10 mL per gram of dicarbonyl).

-

Reagent Addition: Add an excess of the amine source, such as ammonium acetate (3.0-5.0 eq), to the solution.

-

Reaction: Heat the mixture to reflux (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice water.

-

Neutralize the solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography to yield the pure substituted pyrrole.

-

Structural Elucidation and Spectroscopic Analysis

Confirmation of the molecular structure of this compound is achieved through a combination of modern spectroscopic techniques.

Caption: Workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Data is referenced from the PubChem database.[4]

Protocol: NMR Sample Preparation Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[11]

| ¹H NMR (CDCl₃) | ||||

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~8.5-9.0 | Broad Singlet | 1H | - | N-H |

| ~4.25 | Quartet | 2H | ~7.1 | -O-CH₂ -CH₃ |

| ~2.45 | Quartet | 2H | ~7.5 | Pyrrole-CH₂ -CH₃ |

| ~2.40 | Quartet | 2H | ~7.5 | Pyrrole-CH₂ -CH₃ |

| ~2.25 | Singlet | 3H | - | Pyrrole-CH₃ |

| ~1.35 | Triplet | 3H | ~7.1 | -O-CH₂-CH₃ |

| ~1.15 | Triplet | 3H | ~7.5 | Pyrrole-CH₂-CH₃ |

| ~1.10 | Triplet | 3H | ~7.5 | Pyrrole-CH₂-CH₃ |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| ~161.5 | C =O (Ester) |

| ~132.0 | Pyrrole C -5 |

| ~125.0 | Pyrrole C -3 |

| ~121.0 | Pyrrole C -4 |

| ~116.0 | Pyrrole C -2 |

| ~59.5 | -O-CH₂ -CH₃ |

| ~19.0 | Pyrrole-CH₂ -CH₃ |

| ~17.5 | Pyrrole-CH₂ -CH₃ |

| ~15.5 | Pyrrole-CH₂-CH₃ |

| ~14.5 | -O-CH₂-CH₃ |

| ~12.0 | Pyrrole-CH₃ |

Note: Predicted chemical shifts are based on typical values for substituted pyrroles and may vary slightly.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.[4]

Protocol: IR Sample Preparation For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Strong, Broad | N-H Stretch |

| ~2970, 2930, 2870 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1660-1680 | Strong | C=O Stretch (Ester, conjugated) |

| ~1550 | Medium | C=C Stretch (Pyrrole ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern.

Protocol: MS Sample Preparation Prepare a dilute solution of the compound in a volatile solvent like methanol or acetonitrile. The sample is then introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) or direct infusion with an Electron Ionization (EI) source.[11]

| m/z (Mass-to-Charge Ratio) | Assignment |

| 209 | [M]⁺ (Molecular Ion) |

| 194 | [M - CH₃]⁺ |

| 164 | [M - OC₂H₅]⁺ |

| 136 | [M - COOC₂H₅]⁺ |

Applications in Research and Drug Development

The structural features of this compound make it a valuable intermediate in several scientific domains.

-

Pharmaceutical Development: The pyrrole scaffold is a privileged structure in medicinal chemistry, appearing in drugs such as Atorvastatin and Sunitinib.[12] This specific derivative serves as a key intermediate for synthesizing more complex molecules, particularly in the development of novel anti-inflammatory and analgesic agents. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, and the N-H proton can be substituted, providing multiple handles for molecular elaboration in drug discovery programs.[13]

-

Organic Synthesis: As a highly substituted heterocycle, it is an ideal building block for creating complex molecular architectures.[3] Its functional groups can be selectively modified to participate in a wide range of organic reactions, enabling the construction of porphyrins, dyes, and other functional materials.

-

Agrochemicals and Materials Science: The compound also finds use in the development of advanced agrochemicals, such as pesticides and herbicides.[3][14] In materials science, it can be incorporated into polymers and coatings to enhance properties like thermal stability and durability.[3]

Conclusion

This compound is a molecule of significant synthetic utility. Its structure, readily accessible through established methods like the Paal-Knorr synthesis, provides a robust platform for innovation. A thorough understanding of its synthesis, mechanistic pathways, and spectroscopic profile—as detailed in this guide—is crucial for its effective application. For researchers in medicinal chemistry, organic synthesis, and materials science, this compound represents a valuable tool for the design and construction of next-generation functional molecules and therapeutic agents.

References

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- Mbuvi, H. M. (2017). A density functional theory study of the mechanism of the Paal–Knorr pyrrole synthesis. Structural Chemistry, 28(4), 1107–1116.

-

Paal–Knorr synthesis. (2023, December 1). In Wikipedia. Retrieved from [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Hantzsch pyrrole synthesis. (2023, August 29). In Wikipedia. Retrieved from [Link]

-

This compound. (n.d.). PubChem. Retrieved from [Link]

-

Knorr pyrrole synthesis. (2023, May 27). In Wikipedia. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved from [Link]

- Kumar, P., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1), 1-15.

- Montalbano, S., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. Molecules, 25(11), 2649.

- Kumar, D., & Kumar, N. (2015).

-

This compound. (n.d.). ChemBK. Retrieved from [Link]

Sources

- 1. alliedacademies.org [alliedacademies.org]

- 2. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C12H19NO2 | CID 590710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. researchgate.net [researchgate.net]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 13. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) DOI:10.1039/C4RA15710A [pubs.rsc.org]

- 14. ceo-web.parra.catholic.edu.au [ceo-web.parra.catholic.edu.au]

Spectroscopic data of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole

Introduction

Pyrrole derivatives are foundational scaffolds in a multitude of natural products, pharmaceuticals, and functional materials, making their unambiguous characterization a cornerstone of chemical and pharmaceutical research.[1][2] Within this important class of heterocyclic compounds, this compound serves as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and advanced materials.[3] Its unique substitution pattern influences its electronic properties and reactivity, making a thorough understanding of its structure essential for predicting its behavior in chemical transformations and biological systems.

This technical guide offers a comprehensive analysis of the spectroscopic data for this compound. As a senior application scientist, the goal is to move beyond a simple recitation of data, instead providing a detailed interpretation grounded in the principles of each analytical technique. This document is designed for researchers, scientists, and drug development professionals, providing the technical accuracy and field-proven insights necessary for confident structural elucidation and quality control. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and data interpretation.

Molecular Structure and Spectroscopic Assignment Framework

The structural integrity of a molecule is the basis of its function. For this compound (Molecular Formula: C₁₂H₁₉NO₂, Molecular Weight: 209.29 g/mol ), a precise understanding of its atomic arrangement is paramount before interpreting its spectral output.[4][5]

Below is a diagram of the molecule with key atoms numbered to facilitate the discussion of NMR assignments. This systematic labeling is the first step in a self-validating system of characterization, where each spectroscopic signal can be logically mapped back to a specific part of the molecular structure.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of distinct proton environments, their relative numbers (integration), and their connectivity through spin-spin coupling. The chemical shift (δ) of a proton is highly sensitive to its local electronic environment; electron-withdrawing groups deshield protons, shifting their signals downfield (higher ppm), while electron-donating groups cause an upfield shift.[1]

Experimental Protocol: ¹H NMR Acquisition

A robust and reproducible protocol is essential for acquiring high-quality NMR data.

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).[6] CDCl₃ is a common choice due to its excellent solvating power for many organic compounds and its single deuterium signal that can be used for field-frequency locking. Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Transfer the solution to a standard 5 mm NMR tube.

-

Data Acquisition (400 MHz Spectrometer Example):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

-

Spectral Width: Set to a range of approximately 12-16 ppm to ensure all signals, including the potentially broad NH proton, are captured.[1]

-

Number of Scans (NS): 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[1]

-

Relaxation Delay (D1): A delay of 1-2 seconds between scans allows for adequate spin-lattice relaxation, ensuring quantitative integration.[1]

-

¹H NMR Data Summary and Interpretation

The following table summarizes the expected proton NMR data for the title compound, acquired in CDCl₃.[7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Broad Singlet | 1H | NH |

| 4.28 | Quartet | 2H | -O-CH₂ -CH₃ |

| 2.65 | Quartet | 2H | Pyrrole-CH₂ -CH₃ |

| 2.41 | Quartet | 2H | Pyrrole-CH₂ -CH₃ |

| 2.26 | Singlet | 3H | Pyrrole-CH₃ |

| 1.35 | Triplet | 3H | -O-CH₂-CH₃ |

| 1.22 | Triplet | 3H | Pyrrole-CH₂-CH₃ |

| 1.11 | Triplet | 3H | Pyrrole-CH₂-CH₃ |

In-depth Interpretation:

-

NH Proton (δ ~8.5-9.0): The proton attached to the nitrogen appears as a broad singlet far downfield. Its broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. Its downfield position is characteristic of a proton on a heteroaromatic ring.

-

Ethoxycarbonyl Group (δ 4.28, 1.35): The methylene protons (-O-CH₂ -) are adjacent to an oxygen atom, which strongly deshields them, resulting in a downfield quartet at 4.28 ppm. The signal is split into a quartet by the three neighboring methyl protons. Conversely, the methyl protons (-CH₃ ) at 1.35 ppm are split into a triplet by the two neighboring methylene protons, following the n+1 rule.

-

Pyrrole Substituents (δ 2.65, 2.41, 2.26, 1.22, 1.11):

-

The two ethyl groups at positions 3 and 4 are diastereotopic due to the chiral plane of the substituted pyrrole ring, making their methylene and methyl protons chemically non-equivalent. This results in two distinct quartets for the methylene protons (δ 2.65 and 2.41) and two distinct triplets for the methyl protons (δ 1.22 and 1.11).

-

The methyl group at position 5 is not adjacent to any protons, so it appears as a sharp singlet at 2.26 ppm. Its chemical shift is typical for a methyl group attached to an aromatic ring.

-

Caption: General workflow for NMR structural analysis.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

While ¹H NMR maps the proton framework, ¹³C NMR spectroscopy reveals the carbon backbone of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton broadband decoupling, resulting in a spectrum where each unique carbon atom appears as a single line. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment.[8]

Experimental Protocol: ¹³C NMR Acquisition

-

Sample Preparation: A more concentrated sample is required compared to ¹H NMR. Dissolve 20-50 mg of the compound in 0.6 mL of CDCl₃.[8]

-

Data Acquisition (100 MHz Spectrometer Example):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used.

-

Spectral Width: A range of 0-220 ppm is standard for most organic molecules.

-

Number of Scans (NS): A significantly higher number of scans (e.g., 256 to 1024) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): A 2-second delay is recommended to allow for the generally longer relaxation times of carbon nuclei.[1]

-

¹³C NMR Data Summary and Interpretation

The following table summarizes the carbon NMR data for the title compound.[5][7]

| Chemical Shift (δ) ppm | Assignment |

| 162.2 | C =O (Ester Carbonyl) |

| 130.1 | Pyrrole C 5 |

| 126.5 | Pyrrole C 2 |

| 122.4 | Pyrrole C 3 |

| 118.9 | Pyrrole C 4 |

| 59.5 | -O-C H₂-CH₃ |

| 18.2 | Pyrrole-C H₂-CH₃ |

| 17.5 | Pyrrole-C H₂-CH₃ |

| 15.6 | Pyrrole-CH₂-C H₃ |

| 14.5 | -O-CH₂-C H₃ |

| 14.2 | Pyrrole-CH₂-C H₃ |

| 11.1 | Pyrrole-C H₃ |

In-depth Interpretation:

-

Carbonyl Carbon (δ 162.2): The ester carbonyl carbon is the most deshielded carbon in the molecule, appearing at a characteristic downfield shift.

-

Pyrrole Ring Carbons (δ 118.9 - 130.1): The four carbons of the pyrrole ring appear in the aromatic region. The specific shifts are influenced by the substituents. The ethoxycarbonyl group at C2 is electron-withdrawing, while the alkyl groups at C3, C4, and C5 are electron-donating. This interplay determines the precise chemical shifts. Predicting these shifts can be refined using substituent chemical shift (SCS) parameters.[9][10]

-

Aliphatic Carbons (δ 11.1 - 59.5):

-

The methylene carbon of the ethoxy group (-O-C H₂) is attached to oxygen and appears at 59.5 ppm.

-

The remaining methylene and methyl carbons of the ethyl and methyl substituents appear in the upfield region (11-19 ppm), which is typical for sp³-hybridized carbons.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes (stretching, bending).

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

-

Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. A background spectrum of the clean crystal is collected first and automatically subtracted.

IR Data Summary and Interpretation

The following table lists the key absorption bands for this compound.[5]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3400 | Medium, Broad | N-H Stretch |

| 2850-2980 | Strong | C-H Stretch (Aliphatic sp³) |

| ~1660-1680 | Strong | C=O Stretch (Ester Carbonyl) |

| ~1450-1550 | Medium | C=C Stretch (Pyrrole Ring) |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~1100 | Medium | C-N Stretch |

In-depth Interpretation:

-

N-H Stretch (~3300-3400 cm⁻¹): A medium, somewhat broad peak in this region is a clear indicator of the N-H bond in the pyrrole ring.

-

C-H Stretches (2850-2980 cm⁻¹): The strong absorptions in this region are characteristic of the stretching vibrations of the sp³-hybridized C-H bonds in the methyl and ethyl groups.

-

C=O Stretch (~1660-1680 cm⁻¹): This is one of the most intense and unambiguous peaks in the spectrum, corresponding to the carbonyl group of the ethoxycarbonyl substituent. Its position is slightly lowered from a typical ester (~1735 cm⁻¹) due to conjugation with the electron-rich pyrrole ring.

-

Fingerprint Region (<1500 cm⁻¹): The complex pattern of bands in this region, including C=C, C-O, and C-N stretches, is unique to the molecule and serves as a "fingerprint" for identification when compared against a reference spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For structural elucidation, Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The resulting fragmentation pattern provides valuable clues about the molecule's structure.

Experimental Protocol: GC-MS with Electron Ionization

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrumentation: Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS). The GC separates the compound from any impurities before it enters the MS source.

-

Ionization: In the EI source, the compound is ionized by a 70 eV electron beam, forming a molecular ion (M⁺˙) and various fragment ions.

-

Analysis: The ions are separated by the mass analyzer (e.g., a quadrupole) and detected, generating a mass spectrum.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.[5]

| m/z | Relative Intensity | Assignment |

| 209 | High | [M]⁺˙ (Molecular Ion) |

| 194 | High | [M - CH₃]⁺ |

| 164 | Medium | [M - OC₂H₅]⁺ |

| 148 | High | [M - CO₂C₂H₅]⁺ |

Proposed Fragmentation Pathway:

The fragmentation of pyrrole derivatives is significantly influenced by the substituents on the ring.[11][12] For the title compound, several logical fragmentation pathways can be proposed based on the stability of the resulting ions.

-

Molecular Ion ([M]⁺˙ at m/z 209): The peak corresponding to the intact molecule's mass confirms the molecular weight.[5]

-

Loss of a Methyl Radical ([M - CH₃]⁺ at m/z 194): A common fragmentation pathway for ethyl-substituted aromatics is the loss of a methyl radical (•CH₃) via benzylic cleavage. This results in a stable, resonance-stabilized cation.

-

Loss of an Ethoxy Radical ([M - OC₂H₅]⁺ at m/z 164): Cleavage of the C-O bond in the ester group results in the loss of an ethoxy radical (•OC₂H₅), forming an acylium ion.

-

Loss of the Ethoxycarbonyl Group ([M - CO₂C₂H₅]⁺ at m/z 148): Cleavage of the bond between the pyrrole ring and the ester group leads to the loss of the entire ethoxycarbonyl radical (•CO₂C₂H₅), resulting in a highly stable pyrrole cation. This is often a major fragment.

Caption: Proposed fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound provides an unambiguous confirmation of its molecular structure. Each technique—¹H NMR, ¹³C NMR, IR, and MS—offers complementary pieces of information that, when synthesized, create a complete and self-validating structural picture. The ¹H and ¹³C NMR spectra precisely map the proton and carbon frameworks, IR spectroscopy confirms the presence of key functional groups (N-H, C=O), and mass spectrometry verifies the molecular weight and reveals plausible fragmentation patterns consistent with the proposed structure. For researchers in drug discovery and materials science, this level of detailed characterization is not merely academic; it is a prerequisite for ensuring compound identity, purity, and for building a rational understanding of structure-activity relationships.

References

-

This compound | C12H19NO2 | CID 590710. PubChem. Available from: [Link]

-

Ethyl 3,4-diethyl-5-methyl-2-pyrrolecarboxylate. SpectraBase. Available from: [Link]

-

Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(23), 2693–2701. Available from: [Link]

-

Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Semantic Scholar. Available from: [Link]

-

Abraham, R. J., Lapper, R. D., Smith, K. M., & Unsworth, J. F. (1974). Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles. Journal of the Chemical Society, Perkin Transactions 2, (8), 1004-1010. Available from: [Link]

-

The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Pearson+. Available from: [Link]

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. (2022). National Institutes of Health (NIH). Available from: [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (2023). PMC - PubMed Central. Available from: [Link]

-

Study of Novel Pyrrole Derivatives. Available from: [Link]

-

NMR chemical shift prediction of pyrroles. Stenutz. Available from: [Link]

-

Vibrational spectroscopic study of pyrrole and its deuterated derivatives: Comparison of the quality of the applicability of the DFT/Becke3P86 and the DFT/Becke3LYP functionals. ResearchGate. Available from: [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0029573). Human Metabolome Database. Available from: [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. This compound | C12H19NO2 | CID 590710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. NMR chemical shift prediction of pyrroles [stenutz.eu]

- 11. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [PDF] Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. | Semantic Scholar [semanticscholar.org]

Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Key Heterocyclic Building Block

Introduction: The Versatility of the Pyrrole Scaffold in Medicinal Chemistry

The pyrrole ring, a five-membered aromatic heterocycle, is a cornerstone in the architecture of numerous biologically active molecules, both natural and synthetic.[1][2][3] Its unique electronic properties and ability to participate in various chemical transformations have made it a privileged scaffold in drug discovery.[1][2][3] This guide focuses on a specific, highly substituted pyrrole derivative, ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate , providing a comprehensive overview of its synthesis, properties, and critical role as a precursor in the development of therapeutic agents. The IUPAC name for this compound is ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate.[4] For professionals in pharmaceutical research and development, a thorough understanding of such key intermediates is paramount for the efficient design and synthesis of novel therapeutics.

Synthesis of Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate: The Knorr Pyrrole Synthesis

The most established and versatile method for the synthesis of substituted pyrroles, including ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate, is the Knorr pyrrole synthesis.[5][6] This reaction involves the condensation of an α-amino-ketone with a β-ketoester.[5][6] A common and practical variation of this synthesis, particularly for the target molecule, is the "reverse-sense" Knorr reaction.[2]

Causality Behind the Knorr Synthesis Approach

The Knorr synthesis is favored for its reliability and the ability to introduce a variety of substituents onto the pyrrole ring with high regioselectivity. The reaction mechanism proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield the aromatic pyrrole core.[6] The choice of starting materials directly dictates the final substitution pattern, allowing for the rational design of specific pyrrole derivatives.

Experimental Protocol: A Self-Validating System

The following protocol outlines a typical laboratory-scale synthesis of ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate.

Step 1: Preparation of the α-oximino-β-ketoester

In a well-ventilated fume hood, dissolve ethyl propionylacetate in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and an addition funnel. Cool the mixture in an ice bath. Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 5-10 °C. The formation of the yellow α-oximino-β-ketoester indicates the completion of the nitrosation reaction.

Step 2: Reductive Condensation

To the solution from Step 1, add 2,4-pentanedione. While vigorously stirring, add zinc dust portion-wise. The reaction is exothermic and should be controlled with an ice bath. The zinc dust reduces the oximo group to an amine in situ, which then condenses with the dione to form the pyrrole ring.

Step 3: Work-up and Purification

After the addition of zinc is complete, allow the reaction to stir at room temperature for several hours. Pour the reaction mixture into a beaker of ice water, which will precipitate the crude product. Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate as a crystalline solid.

Visualization of the Synthetic Workflow

Caption: Mechanism of Porphyrin-Based Photodynamic Therapy.

Conclusion

Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate is a synthetically accessible and highly valuable intermediate for drug development professionals. Its straightforward synthesis via the Knorr pyrrole reaction and its crucial role as a precursor to porphyrin-based photosensitizers underscore its importance in the field of medicinal chemistry. A thorough understanding of its synthesis and applications provides a solid foundation for the rational design and development of novel therapeutic agents, particularly in the promising area of photodynamic therapy.

References

-

Kwiatkowski, S., Knap, B., Przystupski, D., Saczko, J., Kędzierska, E., Knap-Czop, K., Kotlińska, J., Michel, O., Kotowski, K., & Kulbacka, J. (2018). Porphyrin photosensitizers in photodynamic therapy and its applications. Postepy higieny i medycyny doswiadczalnej (Online), 72, 938-951. [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [Link]

-

Sessler, J. L., Mozaffari, A., & Johnson, M. R. (2003). 3,4-Diethylpyrrole and 2,3,7,8,12,13,17,18-Octaethylporphyrin. Organic Syntheses, 80, 84. [Link]

-

Wikipedia contributors. (2023, December 28). Octaethylporphyrin. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

-

Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347–364. [Link]

- Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(1), 1635-1642. (Historical reference for Knorr Pyrrole Synthesis)

- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. (Historical reference for Paal-Knorr Pyrrole Synthesis)

- Corwin, A. H. (1950). The Chemistry of Pyrrole and its Derivatives. In R. C. Elderfield (Ed.), Heterocyclic Compounds (Vol. 1, pp. 277-443). John Wiley & Sons, Inc. (General reference on pyrrole chemistry)

-

Wikipedia contributors. (2023, August 15). Knorr pyrrole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 2, 2026, from [Link]

-

PubChem. (n.d.). Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate. Retrieved January 2, 2026, from [Link]

- Bansal, R. K. (2018). Heterocyclic Chemistry (6th ed.). New Age International. (General reference on heterocyclic chemistry)

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (General reference on heterocyclic chemistry)

- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms (5th ed.). Springer. (General reference on named reactions in organic synthesis)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Octaethylporphyrin - Wikipedia [en.wikipedia.org]

- 4. Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate | C11H17NO2 | CID 2762540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

Physical and chemical properties of ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate

Abstract

Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate is a polysubstituted pyrrole derivative of significant interest in synthetic organic chemistry. As a functionalized heterocyclic compound, it serves as a crucial intermediate, most notably in the synthesis of complex macrocycles such as porphyrins. This guide provides a comprehensive overview of its chemical identity, core physical and chemical properties, and spectroscopic signature. Furthermore, it delves into its synthetic pathways, characteristic reactivity, and established applications, with a particular focus on its role as a foundational building block for advanced materials and molecules of biological relevance. Detailed experimental protocols for its characterization and purification are provided to support researchers and scientists in its practical application.

Chemical Identity and Structure

The structural foundation of this molecule is the pyrrole ring, an aromatic five-membered heterocycle containing a nitrogen atom. The high degree of substitution—four carbon atoms of the ring are functionalized—defines its specific reactivity and utility. The ester group at position 2 provides a synthetic handle for further transformations, such as hydrolysis and decarboxylation, which are pivotal in multi-step synthetic sequences.

-

IUPAC Name: ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate[1]

-

CAS Number: 16200-50-3[1]

-

Molecular Formula: C₁₂H₁₉NO₂[1]

-

Molecular Weight: 209.28 g/mol [1]

Caption: Chemical structure of the title compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various systems, designing experimental conditions, and assessing its potential as a drug candidate. The data below, derived from computational models, provides key insights into its molecular characteristics.

| Property | Value | Source |

| Molecular Weight | 209.28 g/mol | PubChem[1] |

| Molecular Formula | C₁₂H₁₉NO₂ | PubChem[1] |

| XLogP3-AA (Lipophilicity) | 3.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 4 | PubChem[1] |

The positive XLogP3 value indicates a significant degree of lipophilicity, suggesting good solubility in nonpolar organic solvents and potentially lower solubility in aqueous media. The presence of one hydrogen bond donor (the N-H group) and two acceptors (the carbonyl and ether oxygens of the ester) allows for specific intermolecular interactions, such as dimerization in the solid state, a phenomenon observed in related pyrrole structures.[2][3]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of organic molecules. The key spectral data for ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate are available from authoritative sources like SpectraBase.[4]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The N-H proton typically appears as a broad singlet. The ethyl groups on the pyrrole ring and the ethyl group of the ester will each present a characteristic quartet and triplet pattern. The methyl group on the ring will appear as a singlet.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework.[4] Key signals include the carbonyl carbon of the ester at the downfield end of the spectrum, distinct signals for the four substituted carbons of the aromatic pyrrole ring, and several signals in the aliphatic region corresponding to the ethyl and methyl substituents.

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of key functional groups.[4] Expected characteristic absorption bands include a moderate to sharp peak for the N-H stretch (around 3300-3400 cm⁻¹), strong C-H stretching bands (below 3000 cm⁻¹), a very strong C=O stretch for the ester carbonyl (around 1680-1700 cm⁻¹), and various C-O, C-N, and C=C stretching and bending vibrations in the fingerprint region.

-

Mass Spectrometry : High-resolution mass spectrometry should reveal a molecular ion peak [M]⁺ corresponding to the exact mass of the molecule (C₁₂H₁₉NO₂), confirming its elemental composition.

Synthesis and Chemical Reactivity

Synthesis

The primary route to this class of substituted pyrroles is the Knorr pyrrole synthesis or its variations. Specifically, ethyl 3,4-diethyl-5-methylpyrrole-2-carboxylate can be prepared via a classic, reverse-sense Knorr reaction.[5] This powerful method involves the condensation of an α-amino-ketone (or its precursor) with a β-ketoester. This approach allows for the controlled construction of the highly substituted pyrrole ring, making it a cornerstone of heterocyclic chemistry.

Caption: Synthetic pathway via the Knorr reaction.

Chemical Reactivity

The reactivity of the title compound is governed by the electron-rich nature of the pyrrole ring and the functionality of its substituents.

-

Ester Hydrolysis and Decarboxylation : A fundamental transformation is the saponification of the ethyl ester to the corresponding carboxylic acid using a base like sodium hydroxide, followed by heating to induce decarboxylation.[5] This removes the ester functionality, yielding 3,4-diethyl-5-methyl-1H-pyrrole. This two-step process is critical for preparing pyrrole units that can be used in subsequent condensation reactions, for example, in the synthesis of porphyrins.

-

Electrophilic Aromatic Substitution : While the pyrrole ring is heavily substituted, any available positions are highly activated towards electrophiles. In related pyrrole esters, reactions like Vilsmeier-Haack formylation can introduce a formyl group onto the ring, a common strategy for elaborating pyrrole-based structures.[2][6]

-

N-H Functionalization : The nitrogen atom can be deprotonated by a strong base and subsequently alkylated or acylated, allowing for the introduction of various functional groups at the N-1 position.

Applications in Research and Development

The primary and most well-documented application of ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate is as a precursor in the synthesis of porphyrins and related macrocycles.[5] Porphyrins are of immense interest in materials science for their optical and electronic properties and in medicine for applications in photodynamic therapy and as chemosensors.

This specific pyrrole derivative is a building block for octaethylporphyrin (OEP), a widely studied synthetic porphyrin.[5] The synthesis involves the decarboxylation of the pyrrole, followed by condensation steps to form the larger porphyrin macrocycle. Its highly substituted nature provides the necessary framework for constructing sterically defined and stable porphyrin systems.

While direct applications in drug development for this exact molecule are not prominent, the substituted pyrrole motif is a key pharmacophore found in numerous biologically active compounds and approved drugs.[7] Therefore, derivatives of this compound are valuable starting points for medicinal chemistry campaigns aimed at discovering novel therapeutic agents.

Experimental Protocols

The following protocols are representative methodologies for the characterization and purification of the title compound, based on standard practices for related pyrrole derivatives.

Protocol 1: Spectroscopic Characterization Workflow

This protocol outlines the steps for preparing a sample for NMR and IR analysis to confirm its identity and purity.

-

Sample Preparation (NMR) :

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of a deuterated solvent is critical to avoid overwhelming the spectrum with solvent signals.

-

Cap the NMR tube and gently invert several times to ensure complete dissolution.

-

-

NMR Acquisition :

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

-

Process the data (phasing, baseline correction, and integration) to obtain a clean spectrum for analysis.

-

-

Sample Preparation (ATR-IR) :

-

Place a small, solvent-free amount of the solid or liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.

-

Ensure good contact between the sample and the crystal.

-

-

IR Acquisition :

-

Collect the spectrum over the standard range (e.g., 4000-400 cm⁻¹).

-

Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O signals.

-

Caption: General workflow for spectroscopic characterization.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is a standard method for purifying pyrrole derivatives from reaction mixtures.

-

Slurry Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., a mixture of petroleum ether and ethyl acetate, 100:1).[2]

-

Column Packing : Pour the slurry into a glass chromatography column and allow the silica to settle into a uniform bed. Add a thin layer of sand to the top to prevent disruption.

-

Sample Loading : Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

-

Elution : Begin eluting the column with the low-polarity mobile phase. Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Gradient Elution (Optional) : If necessary, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute more polar compounds.

-

Fraction Pooling and Evaporation : Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Safety and Handling

Based on aggregated GHS information, ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate should be handled with appropriate care.[1]

-

Hazard Statements :

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures :

-

Work in a well-ventilated fume hood.

-

Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

-

Conclusion

Ethyl 3,4-diethyl-5-methyl-1H-pyrrole-2-carboxylate is a synthetically valuable, polysubstituted pyrrole. Its well-defined physicochemical and spectroscopic properties, coupled with its accessibility through established synthetic routes like the Knorr synthesis, make it an important intermediate. Its primary role as a building block for porphyrin macrocycles underscores its significance in materials science and beyond. This guide provides the foundational technical knowledge for researchers to effectively utilize, characterize, and handle this versatile chemical compound in their scientific endeavors.

References

-

Sigma Aldrich. Ethyl 3,4-diethyl-5-methyl-2-pyrrolecarboxylate - SpectraBase.

-

Organic Syntheses Procedure. 2,3,7,8,12,13,17,18-OCTAETHYLPORPHYRIN.

-

Kang, S. Y., et al. (2009). Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1661.

-

PubChem. 3,4-Diethyl-2-ethoxycarbonyl-5-methylpyrrole | C12H19NO2 | CID 590710.

-

LookChem. 4-(3-methyl-6-oxo-5,6-dihydropyridazin-1(4H)-yl)benzoic acid(CAS 5446-13-9) MSDS.

-

PubChem. Ethyl 3,4,5-trimethyl-1H-pyrrole-2-carboxylate | C10H15NO2 | CID 137479.

-

Wang, S. L., et al. (2008). Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 10), o1929.

-

Frontier Specialty Chemicals. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate.

-

Organic Syntheses Procedure. 1H-Pyrrole-2-carboxylic acid, ethyl ester.

-

ChemicalBook. Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate synthesis.

-

MDPI. Diethyl pyrrole-2,5-dicarboxylate.

-

Sigma-Aldrich. Ethyl 1H-pyrrole-2-carboxylate.

-

Sun, W., et al. (2002). Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1353–o1354.

-

BLDpharm. 97336-41-9|Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate.

-

Wikimedia Commons. IJNDIAN ADMINISTKATIOJN.

-

ChemSynthesis. ethyl 5-ethyl-4-methyl-1H-pyrrole-2-carboxylate.

-

NIST WebBook. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester.

-

BLDpharm. 3284-47-7|Ethyl 3-methyl-1H-pyrrole-2-carboxylate.

-

Sigma-Aldrich. Ethyl 3-amino-1H-pyrrole-2-carboxylate.

-

Internet Archive. Full text of "Annals Indian Administration Volume Viii".

-

Semantic Scholar. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 5-Methyl-1H-Pyrrole-2-Carboxylate: A Key Ingredient in Specialized Chemical Formulations.

-

Guidechem. 4-Hydrazinobenzoic acid 619-67-0 wiki.

-

National Library of New Zealand. Parliamentary Papers | Appendix to the Journals of the House of Representatives | 1881 Session I | PUBLIC WORKS STATEMENT, BY THE ACTING MINISTER FOR...

Sources

- 1. This compound | C12H19NO2 | CID 590710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl 5-formyl-3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [PDF] Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | Semantic Scholar [semanticscholar.org]

Introduction: The Pyrrole Scaffold as a Cornerstone in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Substituted Pyrrole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrole ring, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a privileged scaffold in the landscape of medicinal chemistry.[1][2] Its structural simplicity belies a remarkable versatility, forming the core of numerous naturally occurring bioactive compounds essential to life, such as heme, vitamin B12, and chlorophyll.[3][4] This natural prevalence has inspired medicinal chemists to explore synthetic pyrrole derivatives, leading to the development of blockbuster drugs like Atorvastatin (Lipitor), a cholesterol-lowering agent, and Sunitinib, a multi-targeted tyrosine kinase inhibitor for cancer therapy.[1][3][5]

The unique electronic properties of the pyrrole ring, combined with the potential for substitution at multiple positions, allow for the fine-tuning of steric, electronic, and physicochemical properties. This adaptability enables the design of molecules that can interact with a wide array of biological targets with high affinity and selectivity.[6][7] As the challenges of drug resistance and the need for novel therapeutic agents intensify, research into substituted pyrrole derivatives continues to yield promising candidates across diverse pharmacological classes.[8][9]

This guide provides a comprehensive overview of the major biological activities of substituted pyrrole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. It is designed to serve as a technical resource for professionals engaged in drug discovery and development, offering insights into the causality behind experimental choices and grounding claims in authoritative references.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Pyrrole derivatives have emerged as a significant class of anticancer agents, with compounds designed to interfere with various aspects of cancer cell proliferation, survival, and metastasis.[9][10] The versatility of the pyrrole scaffold allows it to be decorated with pharmacophores that target key oncogenic pathways.

Mechanisms of Action

The anticancer effects of substituted pyrroles are diverse, often involving the inhibition of critical enzymes or the induction of programmed cell death.[11]

-